INY-03-041 trihydrochloride

Cancer PI3K/AKT/mTOR pathway PROTAC

INY-03-041 trihydrochloride is a CRBN-recruiting PROTAC that eliminates AKT1/2/3 proteins, delivering sustained downstream signaling suppression for up to 96h after compound washout—unlike reversible ATP-competitive inhibitors (e.g., GDC-0068) that only transiently block kinase activity and may paradoxically upregulate AKT levels. With a well-characterized bell-shaped dose-response (maximal degradation at 100–250 nM, diminished at ≥500 nM), it serves as an ideal model for studying ternary complex dynamics and the hook effect. Use in washout experiments to dissect kinase inhibition from scaffolding functions. Order high-purity INY-03-041 trihydrochloride for robust, durable AKT pathway disruption.

Molecular Formula C44H59Cl4N7O5
Molecular Weight 907.8 g/mol
Cat. No. B10855346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINY-03-041 trihydrochloride
Molecular FormulaC44H59Cl4N7O5
Molecular Weight907.8 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O.Cl.Cl.Cl
InChIInChI=1S/C44H56ClN7O5.3ClH/c1-29-25-37(53)40-39(29)41(48-28-47-40)50-21-23-51(24-22-50)43(56)34(31-14-16-32(45)17-15-31)26-46-20-9-7-5-3-2-4-6-8-11-30-12-10-13-33-35(30)27-52(44(33)57)36-18-19-38(54)49-42(36)55;;;/h10,12-17,28-29,34,36-37,46,53H,2-9,11,18-27H2,1H3,(H,49,54,55);3*1H/t29-,34-,36?,37-;;;/m1.../s1
InChIKeyCIUCPYHEIZXRGR-LMSABIMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INY-03-041 Trihydrochloride: A PROTAC-Based Pan-AKT Degrader with Prolonged Target Suppression


INY-03-041 trihydrochloride is a PROTAC-based pan-AKT degrader comprising the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) conjugated to Lenalidomide, a Cereblon (CRBN) E3 ubiquitin ligase ligand [1]. It inhibits AKT1, AKT2, and AKT3 with IC50 values of 2.0 nM, 6.8 nM, and 3.5 nM, respectively, in cell-free assays . In cellular systems, INY-03-041 induces dose-dependent degradation of all three AKT isoforms, achieving maximal degradation at 100–250 nM after 12 hours of treatment in MDA-MB-468 cells, with sustained suppression of downstream signaling for up to 96 hours post-washout [2].

Why Generic AKT Inhibitors Cannot Substitute for INY-03-041 in Degradation-Driven Research


Traditional ATP-competitive AKT inhibitors (e.g., GDC-0068/Ipatasertib, MK-2206, AZD5363) only transiently block kinase activity and may paradoxically increase AKT protein levels via compensatory feedback [1]. In contrast, INY-03-041 eliminates the target protein entirely through ubiquitin-proteasome-mediated degradation, resulting in sustained downstream signaling suppression even after compound removal [2]. Furthermore, other AKT-targeting PROTACs (e.g., MS21, MS98, MS170) exhibit distinct degradation kinetics, E3 ligase recruitment mechanisms (VHL vs. CRBN), and tissue-specific potencies that preclude simple substitution [3].

Quantitative Differentiation: INY-03-041 vs. AKT Inhibitors and Other PROTAC Degraders


Enhanced Anti-Proliferative Potency vs. Parent Inhibitor GDC-0068

INY-03-041 exhibits enhanced anti-proliferative effects compared to its parental ATP-competitive inhibitor GDC-0068 (Ipatasertib) in breast cancer cell lines [1]. This superior activity is attributed to the complete elimination of AKT protein rather than transient kinase inhibition [2].

Cancer PI3K/AKT/mTOR pathway PROTAC

Prolonged Downstream Signaling Suppression Post-Washout vs. GDC-0068

INY-03-041 promotes sustained AKT degradation and inhibition of downstream signaling effects for up to 96 hours after compound washout, whereas GDC-0068-treated cells rapidly recover AKT protein levels and downstream signaling upon washout [1]. This prolonged suppression is observed in both T47D and MDA-MB-468 breast cancer cell lines [2].

Cancer PI3K/AKT/mTOR pathway PROTAC

AKT Isoform Degradation Potency and Hook Effect Characterization

INY-03-041 induces dose-dependent degradation of all three AKT isoforms in MDA-MB-468 cells, with maximal degradation observed between 100 and 250 nM after a 12-hour treatment [1]. At concentrations ≥500 nM, AKT degradation is diminished, indicative of a PROTAC 'hook effect' where excess compound saturates binding sites and prevents ternary complex formation [2]. This contrasts with traditional inhibitors that do not exhibit such biphasic degradation behavior.

PROTAC Ubiquitin-Proteasome System Degradation Kinetics

Biochemical Inhibition Potency vs. ATP-Competitive AKT Inhibitors

INY-03-041 exhibits potent biochemical inhibition of AKT isoforms, with IC50 values of 2.0 nM (AKT1), 6.8 nM (AKT2), and 3.5 nM (AKT3) . This inhibition potency is comparable to or exceeds that of leading ATP-competitive inhibitors: GDC-0068 (5 nM, 18 nM, 8 nM) , MK-2206 (8 nM, 12 nM, 65 nM) [1], and AZD5363 (3 nM, 7-8 nM, 7-8 nM) . However, INY-03-041 uniquely combines this inhibition potency with protein degradation capability, resulting in sustained pathway suppression [2].

Kinase Inhibition AKT PROTAC

Optimal Application Scenarios for INY-03-041 Trihydrochloride Based on Evidence


Long-Term AKT Pathway Suppression Studies in Breast Cancer Models

Use INY-03-041 at 100–250 nM in MDA-MB-468 or T47D cells for experiments requiring sustained AKT pathway inhibition without continuous compound exposure. The 96-hour post-washout suppression window enables washout experiments that discriminate between acute kinase inhibition and durable degradation effects, as demonstrated in head-to-head comparisons with GDC-0068 [1].

PROTAC Ternary Complex Formation and Hook Effect Studies

Employ INY-03-041 as a model CRBN-recruiting PROTAC to study ternary complex dynamics and hook effect phenomena. The well-characterized dose-response curve (maximal degradation at 100–250 nM, diminished at ≥500 nM) provides a robust system for investigating the kinetics of PROTAC-induced ubiquitination and proteasome recruitment [2].

Comparative Analysis of AKT Inhibition vs. Degradation

Pair INY-03-041 with its parental inhibitor GDC-0068 in parallel experiments to dissect the differential cellular consequences of transient kinase inhibition versus complete protein elimination. This experimental design allows for direct attribution of observed phenotypes to either kinase activity blockade or loss of scaffolding/non-catalytic AKT functions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for INY-03-041 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.